Erythromycylamine is a semi-synthetic macrolide antibiotic derived from Erythromycin A. It is classified as a second-generation macrolide. [] Erythromycylamine is a key intermediate in the synthesis of other macrolide antibiotics, including Dirithromycin. [, ] It is microbiologically active, exhibiting a similar spectrum of activity to Erythromycin. []
Reduction of Erythromycin A 9(E)-oxime: This method utilizes sodium borohydride (NaBH4) in conjunction with zirconium tetrachloride (ZrCl4) to selectively reduce Erythromycin A 9(E)-oxime to Erythromycylamine. [] This reaction is typically performed under ultrasonic irradiation at room temperature. []
Nucleophilic addition, diazotization, and hydrogenation: Erythromycylamine can be synthesized from Erythromycin through a series of reactions involving nucleophilic addition, diazotization, and hydrogenation. []
Hydrolysis of Dirithromycin: Dirithromycin, a 9-N,11-O-oxazine derivative of Erythromycylamine, can be hydrolyzed under acidic conditions or in vivo to yield Erythromycylamine as its major active metabolite. []
Hydrolysis: Erythromycylamine can undergo acid-catalyzed hydrolysis, primarily at the C-3 glycosidic linkage, yielding N-substituted-3-des-cladinosyl-erythromycylamines and the sugar cladinose. [] The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituent at the N-9 position. [, ]
Condensation: Erythromycylamine can condense with aldehydes to form 9,11-cyclic aminals. [] For example, condensation with 2-(2-methoxyethoxy)acetaldehyde yields Dirithromycin. [, ] The stereochemistry of the resulting cyclic aminals is dependent on the reaction conditions and can lead to the formation of diastereoisomers. []
Reductive alkylation: Erythromycylamine can undergo reductive alkylation with aliphatic aldehydes in the presence of a reducing agent such as sodium cyanoborohydride, yielding 9-N-alkyl derivatives. [] These derivatives often exhibit enhanced antimicrobial activity. []
Erythromycylamine, like other macrolides, exerts its antimicrobial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. [, ] Specifically, it binds to the nascent peptide exit tunnel within the ribosome, obstructing the progression of nascent peptides. [] The presence of the cladinose sugar, although not essential for activity, enhances the binding affinity to the ribosome. [, ] The interaction of the macrolactone ring with the 23S rRNA is crucial for binding, and the ring's flexibility allows it to optimize its interaction with different bacterial species. []
Structure-Activity Relationship Studies: Erythromycylamine serves as a valuable starting material for synthesizing novel macrolide derivatives with enhanced antimicrobial properties. [, ] By modifying the substituents at the N-9 position, researchers can investigate the impact of different functional groups on antimicrobial activity, tissue penetration, and other pharmacological properties. [, , , ]
Probes for Ribosomal Studies: Derivatives of Erythromycylamine, such as bromoacetamido, N-(2)-nitro-4-azidophenyl)glycinamido, and fluorescein isothiocyanate derivatives, can be employed as probes to investigate the topology of the erythromycin-binding site on the ribosome. [] These probes allow researchers to map the interactions between macrolide antibiotics and the ribosome, providing insights into the mechanism of action and potential resistance mechanisms.
Model for Phagocyte-Antibiotic Interactions: Erythromycylamine is used to study the uptake and intracellular activity of macrolides within phagocytes, such as neutrophils. [, , , ] Research has shown that Erythromycylamine and other macrolides are concentrated within neutrophils, where they can modulate neutrophil function, including degranulation and oxidative burst. [, , , ] This research has implications for understanding the immunomodulatory effects of macrolides and their role in treating inflammatory diseases.
Development of Targeted Drug Delivery Systems: Erythromycylamine can be conjugated to siderophores, molecules involved in iron transport in bacteria, to create targeted drug delivery systems. [] These conjugates exploit the bacteria's iron uptake mechanisms to deliver the antibiotic selectively to the target cells. [] This approach holds promise for improving the efficacy of antibiotics and reducing the development of resistance.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9